![molecular formula C15H14N2O6S B2771971 乙酸4-{[(4-硝基苯基)磺酰]氨基}苯甲酸乙酯 CAS No. 296274-01-6](/img/structure/B2771971.png)

乙酸4-{[(4-硝基苯基)磺酰]氨基}苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

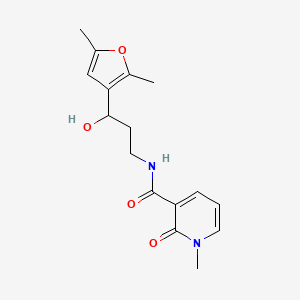

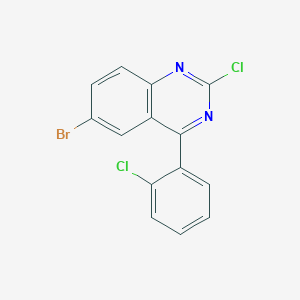

Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate is a chemical compound with the molecular formula C15H14N2O6S . It has an average mass of 350.346 Da and a monoisotopic mass of 350.057251 Da . This compound is part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of sulfonamides, such as Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate, can be achieved through various methods. One common method involves the reaction of amines with sulfonyl chlorides . Another approach involves the use of 4-nitrophenyl benzylsulfonate as a starting material, which allows the synthesis of a wide range of sulfonamides at room temperature .Molecular Structure Analysis

The molecular structure of Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate consists of a benzene ring attached to a sulfonyl group, which is further connected to a nitrophenyl group . The ethyl group is attached to the benzene ring via an ester linkage .Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like in Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate are substitution, addition, and oxidation . The most common type is electrophilic substitution . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .科学研究应用

光存储应用4-{[(4-硝基苯基)磺酰基]氨基}苯甲酸乙酯已对其在光存储中的应用进行了研究。具体来说,它已被合成并与其他化合物共聚以创建具有显着光致双折射的聚合物,这是光数据存储的关键特性 (孟、纳坦森、巴雷特和罗琼,1996)。

反应机理研究该化合物已用于动力学研究,以了解取代基对反应机理的影响,特别是在相关苯甲酸酯和硫代苯甲酸酯的吡啶醇解中 (Um、Hwang、Baek和Park,2006)。

蛋白质修饰研究4-{[(4-硝基苯基)磺酰基]氨基}苯甲酸乙酯是蛋白质修饰研究中的工具。它参与了丹磺酰衍生物的合成,用于偶联到肽和蛋白质中的特定氨基酸,促进了蛋白质分析的进步 (Buchta和Fridkin,1985)。

合成技术优化研究集中在优化类似化合物的合成技术上,证明了这些化学结构在工业应用中的重要性 (乔云,2012)。

分子和晶体结构研究对4-{[(4-硝基苯基)磺酰基]氨基}苯甲酸乙酯的分子和晶体结构的研究提供了对其分子间相互作用的见解,这对于理解其物理和化学性质至关重要 (星和南,2005)。

化学合成中的催化剂该化合物已用于制备各种化学结构,作为催化剂促进重要的化学反应 (Safaei-Ghomi、Enayat-Mehri和Eshteghal,2017)。

新型化合物的合成4-{[(4-硝基苯基)磺酰基]氨基}苯甲酸乙酯在新型化合物的合成中发挥了重要作用,特别是那些具有潜在药用价值的化合物 (Chandak、Bansode、Murumkar、Shinde和Bothara,2012)。

光解研究该化合物已用于光解研究中,以研究光触发化学反应,证明了它在理解和开发光化学过程中的作用 (Lin和Abe,2021)。

作用机制

安全和危害

The safety data sheet for a similar compound, Ethyl 4-aminobenzoate, indicates that it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

ethyl 4-[(4-nitrophenyl)sulfonylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O6S/c1-2-23-15(18)11-3-5-12(6-4-11)16-24(21,22)14-9-7-13(8-10-14)17(19)20/h3-10,16H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLBCCOGPJOUTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,3-Dimethyl-2-oxobutyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2771888.png)

![2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2771893.png)

![N-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2771896.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2771898.png)

![Phenyl[2-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2771900.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2771906.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylacetamide](/img/structure/B2771911.png)